molecular formula C15H12FN3O3 B4087933 N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine

Cat. No.: B4087933
M. Wt: 301.27 g/mol
InChI Key: FQYLYZYYFVWFKW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a nitro group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Fluorination: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydride (NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of N-(4-fluorophenyl)-6-methoxy-3-amino-1H-indole.

    Substitution: Formation of various substituted indole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: Employed in the development of chemical probes for target identification and validation.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another fluorophenyl derivative with different substituents and a thiazole ring.

    N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: A compound with a similar fluorophenyl group but different core structure.

Uniqueness

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine is unique due to its specific combination of functional groups and indole core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-3-nitro-1H-indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c1-22-11-6-7-12-13(8-11)18-15(14(12)19(20)21)17-10-4-2-9(16)3-5-10/h2-8,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLYZYYFVWFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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